molecular formula C18H26Si2 B13867291 2,2'-bis(trimethylsilyl)-1,1'-Biphenyl

2,2'-bis(trimethylsilyl)-1,1'-Biphenyl

Cat. No.: B13867291
M. Wt: 298.6 g/mol
InChI Key: LTGFVUAEKNUQOR-UHFFFAOYSA-N
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Description

2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a biphenyl core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl involves a palladium-catalyzed disilylation reaction. In this method, 2-iodobiphenyls react with hexamethyldisilane in the presence of a palladium catalyst. This reaction proceeds via the trapping of transient dibenzopalladacyclopentadienes, resulting in the formation of 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl under mild conditions .

Industrial Production Methods

While specific industrial production methods for 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl are not extensively documented, the palladium-catalyzed disilylation method mentioned above can be adapted for larger-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The biphenyl core can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and organometallic compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can modify the biphenyl core.

Scientific Research Applications

2,2’-bis(trimethylsilyl)-1,1’-Biphenyl has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-bis(trimethylsilyl)-1,1’-Biphenyl exerts its effects is primarily through its reactivity with other chemical species. The trimethylsilyl groups can be easily substituted, allowing the compound to participate in various chemical transformations. The biphenyl core provides a stable framework that can undergo further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-bis(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl core, which provides distinct reactivity and stability compared to other organosilicon compounds. Its ability to undergo various chemical reactions and serve as a precursor for more complex molecules makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C18H26Si2

Molecular Weight

298.6 g/mol

IUPAC Name

trimethyl-[2-(2-trimethylsilylphenyl)phenyl]silane

InChI

InChI=1S/C18H26Si2/c1-19(2,3)17-13-9-7-11-15(17)16-12-8-10-14-18(16)20(4,5)6/h7-14H,1-6H3

InChI Key

LTGFVUAEKNUQOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2[Si](C)(C)C

Origin of Product

United States

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